

Unveiling the Kinase Selectivity Profile of Tinengotinib (TT-00420)

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For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a kinase inhibitor is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide provides a comprehensive comparison of Tinengotinib (TT-00420), a novel multi-kinase inhibitor, against a broad panel of human protein kinases. The data presented here is derived from in-vitro biochemical assays and is intended to offer an objective overview of Tinengotinib's selectivity.

Initially identified in a phenotypic screen for its potent activity against triple-negative breast cancer (TNBC) cells, Tinengotinib (TT-00420) has emerged as a spectrum-selective inhibitor targeting key pathways in cancer progression.[1][2] Biochemical assays have revealed that Tinengotinib strongly inhibits a distinct set of kinases, including Aurora A/B, Fibroblast Growth Factor Receptors (FGFR1/2/3), Vascular Endothelial Growth Factor Receptors (VEGFRs), Janus Kinases (JAK1/2), and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][3] This multitargeted profile suggests its potential to simultaneously suppress tumor cell proliferation, angiogenesis, and modulate the tumor immune microenvironment.[4][5]

Kinase Inhibition Profile

The following table summarizes the inhibitory activity of Tinengotinib against its primary targets and a selection of other kinases, providing a quantitative measure of its cross-reactivity. The data is presented as IC50 values, the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in a biochemical assay.



Kinase Target	IC50 (nM)	Kinase Family
Aurora A	1.2	Serine/Threonine Kinase
Aurora B	3.3	Serine/Threonine Kinase
FGFR1	1.5	Tyrosine Kinase
FGFR2	3.5	Tyrosine Kinase
FGFR3	2.5	Tyrosine Kinase
VEGFR1	-	Tyrosine Kinase
VEGFR2	-	Tyrosine Kinase
JAK1	-	Tyrosine Kinase
JAK2	-	Tyrosine Kinase
CSF1R	-	Tyrosine Kinase

Note: Specific IC50 values for VEGFRs, JAKs, and CSF1R were not explicitly provided in the primary reference but were identified as strong targets. Further studies are needed for a complete quantitative comparison.

Experimental Protocols

The determination of the kinase inhibition profile of Tinengotinib was performed using a wellestablished in-vitro biochemical assay. The following is a generalized protocol representative of the methodology used in such kinase inhibitor profiling studies.

In-Vitro Kinase Assay (Radiometric)

This protocol outlines a common method for determining the IC50 values of a test compound against a panel of purified kinases.

Materials:

- Purified recombinant kinases
- Specific peptide or protein substrates for each kinase



- Tinengotinib (TT-00420) stock solution (e.g., 10 mM in DMSO)
- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- [γ-³³P]ATP (radiolabeled)
- ATP solution
- 96-well or 384-well plates
- Phosphocellulose filter plates
- Scintillation counter

Procedure:

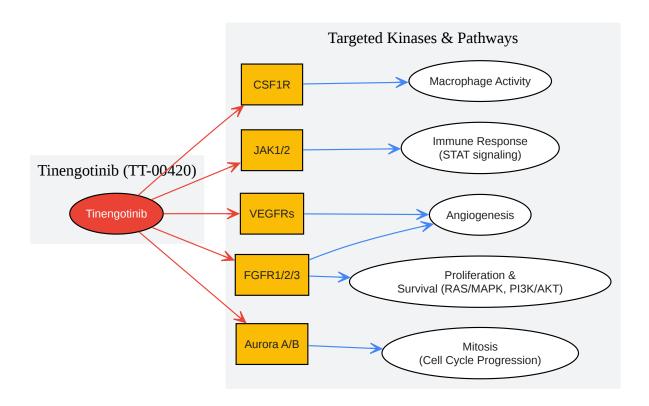
- Compound Preparation: Prepare serial dilutions of Tinengotinib in DMSO. A typical starting concentration is 10 μ M, with subsequent 3-fold or 10-fold dilutions.
- Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted Tinengotinib or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
- Initiation of Kinase Reaction: Start the reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC50 determination.
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a
 predetermined time, ensuring the reaction proceeds within the linear range.
- Termination and Washing: Stop the reaction by adding a solution like phosphoric acid.
 Transfer the reaction mixture to a phosphocellulose filter plate. Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [y-33P]ATP.
- Detection: After drying the filter plates, add a scintillation cocktail to each well.



Data Analysis: Measure the radioactivity in each well using a scintillation counter. Calculate
the percentage of kinase activity inhibition for each Tinengotinib concentration relative to the
DMSO control. Determine the IC50 value for each kinase by fitting the data to a doseresponse curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflow

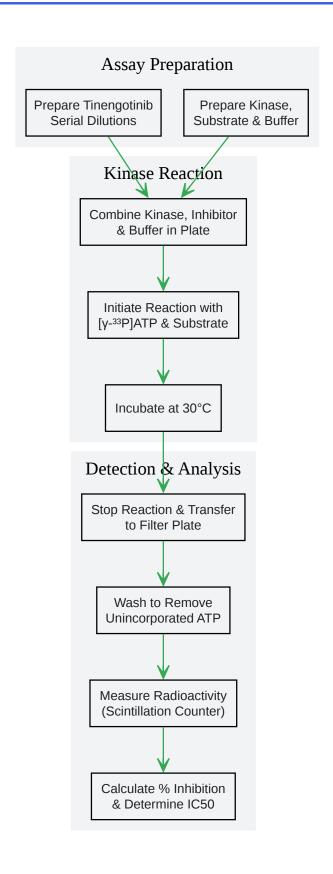
The multi-targeted nature of Tinengotinib impacts several critical signaling pathways involved in cancer. The following diagrams, generated using the DOT language, illustrate a simplified overview of the affected pathways and a typical experimental workflow for kinase inhibitor profiling.



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Caption: Tinengotinib's multi-targeted inhibition of key kinases and their downstream signaling pathways.





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Caption: A generalized workflow for in-vitro radiometric kinase inhibition assays.



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